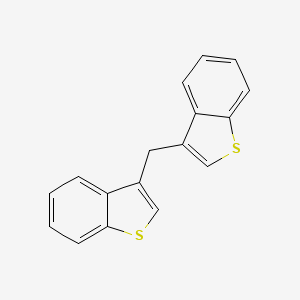![molecular formula C17H24N6O4 B14007886 4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine CAS No. 74072-98-3](/img/structure/B14007886.png)
4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) is a complex heterocyclic compound that features a morpholine ring and a triazole ring
Méthodes De Préparation
The synthesis of MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The triazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The morpholine ring may enhance the compound’s solubility and stability, facilitating its transport within biological systems. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Compared to other morpholine derivatives, MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) stands out due to its unique combination of a morpholine ring and a triazole ring. Similar compounds include:
Propriétés
Numéro CAS |
74072-98-3 |
|---|---|
Formule moléculaire |
C17H24N6O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
4-[[5-morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C17H24N6O4/c24-23(25)15-3-1-14(2-4-15)22-17(21-7-11-27-12-8-21)16(18-19-22)13-20-5-9-26-10-6-20/h1-4,16-17H,5-13H2 |
Clé InChI |
VBJOJOJOHCKBLS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007811.png)
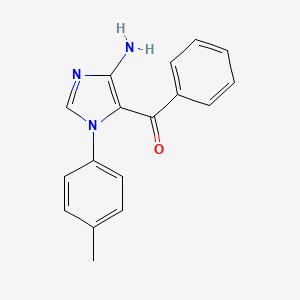

![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)

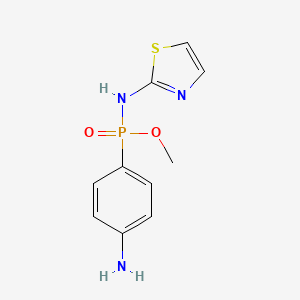
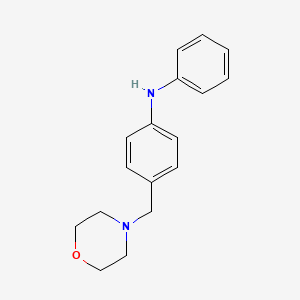
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
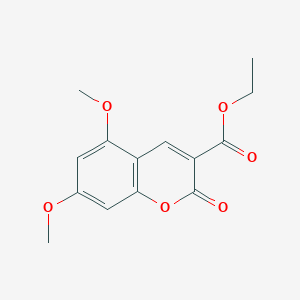
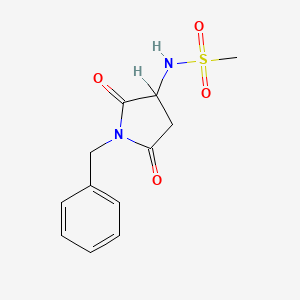
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
